1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Description
1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as DMU-212, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to possess several unique properties that make it a promising candidate for further investigation.
Scientific Research Applications
Synthetic Applications and Catalysis
Catalysis and Amidation Reactions
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a compound structurally related to the query molecule, has been shown to catalyze the amidation of acyl imidazoles, displaying significant rate acceleration, especially with electron-deficient anilines. This catalysis presents safety and cost advantages over traditional catalysts like 1-hydroxybenzotriazole (Larrivée-Aboussafy et al., 2010).
Microwave-Accelerated Green Chemistry
DBU also acts as an effective catalyst in microwave-accelerated methylation reactions of phenols, indoles, and benzimidazoles with dimethyl carbonate, facilitating high-yield transformations within minutes (Shieh et al., 2001).
Biological Activities
Anticancer and Antidiabetic Activities
A novel series of spirothiazolidines analogs has shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors than Acarbose, suggesting potential applications in antidiabetic therapy (Flefel et al., 2019).
Chiral Separation and Configuration Determination
Chiral spirocyclic compounds, including various spiro derivatives, are of interest for their potential applications in pharmaceuticals as active ingredients, catalysts, or surface modifiers. Their synthesis and chiral separation underline their importance in drug development and synthesis of active enantiomers (Liang et al., 2008).
properties
IUPAC Name |
(3-methylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-17-9-7-11-19(15-17)21-23(28)26(22(27)20-12-8-10-18(2)16-20)24(25-21)13-5-3-4-6-14-24/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOOADLABCQMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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